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Compound of Interest

Compound Name:
2-(Trifluoromethoxy)benzoyl

Chloride

Cat. No.: B062147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 162046-61-9

Core Concepts
2-(Trifluoromethoxy)benzoyl chloride is a specialty chemical reagent valued for its role as a

building block in the synthesis of complex organic molecules. Its structure, featuring a

trifluoromethoxy group at the ortho position of the benzoyl chloride, imparts unique electronic

properties that are highly sought after in the fields of pharmaceutical and agrochemical

development. The strong electron-withdrawing nature of the trifluoromethoxy group enhances

the reactivity of the acyl chloride, making it a potent acylating agent for a variety of

nucleophiles. This heightened reactivity, combined with the lipophilic character of the

trifluoromethoxy moiety, allows for the introduction of this key functional group into target

molecules, potentially improving their metabolic stability, bioavailability, and overall efficacy.

Chemical and Physical Properties
A summary of the key quantitative data for 2-(Trifluoromethoxy)benzoyl Chloride is

presented in the table below for easy reference and comparison.
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Property Value Reference

CAS Number 162046-61-9 [1]

Molecular Formula C₈H₄ClF₃O₂ [1]

Molecular Weight 224.57 g/mol [1]

Appearance
Colorless to light yellow

liquid/powder

Boiling Point Not explicitly available

Density Not explicitly available

Synthesis and Experimental Protocols
The primary route for the synthesis of 2-(Trifluoromethoxy)benzoyl Chloride involves the

conversion of the corresponding carboxylic acid, 2-(Trifluoromethoxy)benzoic acid, using a

chlorinating agent. While a specific detailed protocol for this exact transformation is not readily

available in the searched literature, a general and widely applicable methodology can be

adapted from the synthesis of similar benzoyl chlorides.

Synthesis of 2-(Trifluoromethoxy)benzoic Acid
(Precursor)
The synthesis of the precursor carboxylic acid is a critical first step. A common method for

introducing the trifluoromethoxy group at the ortho position is not detailed in the provided

search results. However, general methods for the synthesis of trifluoromethoxy-substituted

aromatics often involve the reaction of a corresponding phenol with a trifluoromethylating agent

or the transformation of a trifluoromethylthio group.

Conversion to 2-(Trifluoromethoxy)benzoyl Chloride
General Experimental Protocol (Adapted from related syntheses):

This protocol is based on the common laboratory practice of converting carboxylic acids to acyl

chlorides using thionyl chloride or oxalyl chloride.
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Materials:

2-(Trifluoromethoxy)benzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM) or another suitable inert solvent

N,N-Dimethylformamide (DMF) (catalytic amount)

Rotary evaporator

Schlenk line or inert atmosphere setup

Procedure:

To a solution of 2-(Trifluoromethoxy)benzoic acid in anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon), slowly add an excess of oxalyl chloride (typically 1.5-

2.0 equivalents).

Add a catalytic amount of DMF (a few drops).

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored

by the cessation of gas evolution (HCl and CO).

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under

reduced pressure using a rotary evaporator.

The resulting crude 2-(Trifluoromethoxy)benzoyl Chloride can be used directly in the next

step or purified by vacuum distillation.
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General Synthesis Workflow

Precursor Synthesis

Acyl Chloride Formation

Starting Material
(e.g., 2-hydroxybenzonitrile)

Trifluoromethoxylation

Hydrolysis

2-(Trifluoromethoxy)benzoic Acid

2-(Trifluoromethoxy)benzoic Acid

Chlorination
(e.g., with Oxalyl Chloride)

2-(Trifluoromethoxy)benzoyl Chloride
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Caption: A logical workflow for the synthesis of 2-(Trifluoromethoxy)benzoyl Chloride.

Reactivity and Applications in Drug Development
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2-(Trifluoromethoxy)benzoyl chloride is a highly reactive acylating agent due to the electron-

withdrawing effect of the trifluoromethoxy group, which increases the electrophilicity of the

carbonyl carbon. This makes it an excellent reagent for reactions with a wide range of

nucleophiles.

Reactions with Nucleophiles
Reaction with Amines: The reaction with primary and secondary amines readily forms the

corresponding N-substituted amides. These reactions are typically fast and high-yielding,

making this reagent a valuable tool for creating diverse amide libraries for drug screening.

Reaction with Alcohols: In the presence of a base, 2-(Trifluoromethoxy)benzoyl chloride
reacts with alcohols to form esters. This is a common strategy for modifying the properties of

drug candidates containing hydroxyl groups.

Reaction with other Nucleophiles: The compound is also expected to react with other

nucleophiles such as thiols and organometallic reagents, providing access to a broad range of

derivatives.

Role in Drug Discovery and Agrochemicals
The trifluoromethoxy group is a privileged moiety in medicinal chemistry and agrochemical

design. Its incorporation into molecules can lead to:

Enhanced Metabolic Stability: The C-F bonds are strong and resistant to metabolic

degradation, which can increase the half-life of a drug.

Increased Lipophilicity: The trifluoromethoxy group can improve the ability of a molecule to

cross cell membranes.

Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or

basicity of nearby functional groups, which can be crucial for target binding.

While specific examples of drugs or agrochemicals synthesized directly from 2-
(Trifluoromethoxy)benzoyl Chloride are not detailed in the provided search results, its utility

as a building block for introducing the 2-trifluoromethoxybenzoyl fragment is clear. This

fragment is found in a variety of biologically active molecules.
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Reactivity of 2-(Trifluoromethoxy)benzoyl Chloride

Nucleophiles
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Caption: A diagram illustrating the key reactions of 2-(Trifluoromethoxy)benzoyl Chloride
with various nucleophiles.

Spectroscopic Data
Detailed spectroscopic data for 2-(Trifluoromethoxy)benzoyl Chloride is not readily available

in the provided search results. However, based on its structure, the following characteristic

signals would be expected:

¹H NMR: A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm)

corresponding to the four protons on the benzene ring.

¹³C NMR: A signal for the carbonyl carbon around 165-170 ppm. Signals for the aromatic

carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic

quartet due to coupling with the fluorine atoms.

¹⁹F NMR: A singlet for the three fluorine atoms of the trifluoromethoxy group.
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IR Spectroscopy: A strong absorption band for the C=O stretch of the acyl chloride, typically

in the range of 1770-1810 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (224.57 g/mol ), along with characteristic

fragmentation patterns.

Safety and Handling
2-(Trifluoromethoxy)benzoyl Chloride is expected to be a reactive and potentially hazardous

compound. As an acyl chloride, it is likely to be corrosive and lachrymatory. It will react with

water and other protic solvents, releasing hydrochloric acid. Therefore, it should be handled

with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, in a well-ventilated fume hood. It should be stored under an inert atmosphere and

away from moisture.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling

advice. Always consult the SDS for the most up-to-date safety information before handling this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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